molecular formula C13H8N2O2 B14275764 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one CAS No. 140235-49-0

4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one

Cat. No.: B14275764
CAS No.: 140235-49-0
M. Wt: 224.21 g/mol
InChI Key: RNIWEMFIXGGQFZ-UHFFFAOYSA-N
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Description

4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one is a heterocyclic compound that features an oxazole ring fused to a naphthalene moiety

Preparation Methods

The synthesis of 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one typically involves the formation of the oxazole ring followed by its attachment to the naphthalene structure. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of an amino acid with an aldehyde and an isocyanide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar compounds to 4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

What sets this compound apart is its unique combination of the oxazole and naphthalene structures, which may confer distinct chemical and biological properties.

Properties

CAS No.

140235-49-0

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

4-(1,2-oxazol-5-ylimino)naphthalen-1-one

InChI

InChI=1S/C13H8N2O2/c16-12-6-5-11(15-13-7-8-14-17-13)9-3-1-2-4-10(9)12/h1-8H

InChI Key

RNIWEMFIXGGQFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=O)C=CC(=NC3=CC=NO3)C2=C1

Origin of Product

United States

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